molecular formula C19H21N3O3S B11484843 1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11484843
M. Wt: 371.5 g/mol
InChI Key: AMBBBOCHMUCDGB-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound that features a benzimidazole core substituted with a sulfonyl group and a phenylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the benzimidazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the phenylpyrrolidine moiety: This can be done through a nucleophilic substitution reaction where the sulfonylated benzimidazole reacts with a phenylpyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]benzimidazole
  • 1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]imidazole

Uniqueness

1,3-dimethyl-5-[(3-phenylpyrrolidin-1-yl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a phenylpyrrolidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

1,3-dimethyl-5-(3-phenylpyrrolidin-1-yl)sulfonylbenzimidazol-2-one

InChI

InChI=1S/C19H21N3O3S/c1-20-17-9-8-16(12-18(17)21(2)19(20)23)26(24,25)22-11-10-15(13-22)14-6-4-3-5-7-14/h3-9,12,15H,10-11,13H2,1-2H3

InChI Key

AMBBBOCHMUCDGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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